Aprepitant-M3 Metabolite Aprepitant-M3 Metabolite An active metabolite of Aprepitant.

Brand Name: Vulcanchem
CAS No.: 419574-04-2
VCID: VC20812717
InChI: InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Molecular Formula: C20H16F7NO3
Molecular Weight: 451.3 g/mol

Aprepitant-M3 Metabolite

CAS No.: 419574-04-2

Cat. No.: VC20812717

Molecular Formula: C20H16F7NO3

Molecular Weight: 451.3 g/mol

* For research use only. Not for human or veterinary use.

Aprepitant-M3 Metabolite - 419574-04-2

Specification

Description An active metabolite of Aprepitant.

CAS No. 419574-04-2
Molecular Formula C20H16F7NO3
Molecular Weight 451.3 g/mol
IUPAC Name (5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one
Standard InChI InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1
Standard InChI Key UISOBKKSNVFVOF-KTTLUUMZSA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator